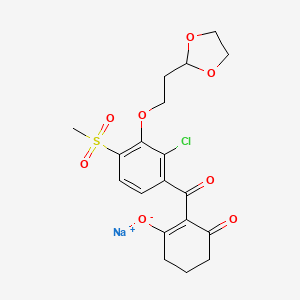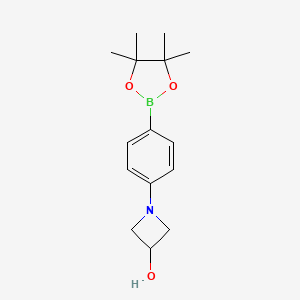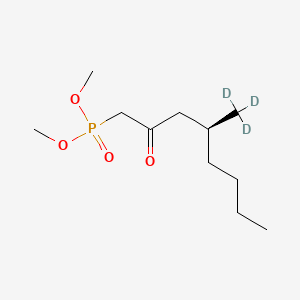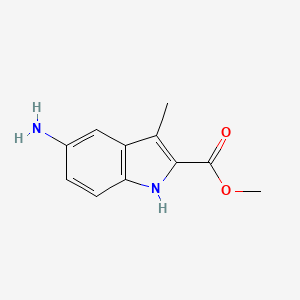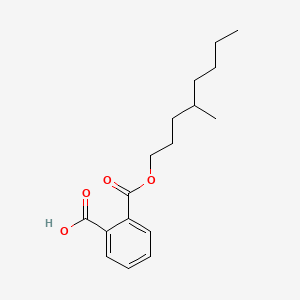
rac-Mono-(4-methyloctanyl)-phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Mono-(4-methyloctanyl)-phthalate: is a phthalate ester, a class of compounds commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are widely used in various industrial applications, including the production of polyvinyl chloride (PVC) products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-Mono-(4-methyloctanyl)-phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-Mono-(4-methyloctanyl)-phthalate can undergo oxidation reactions, typically resulting in the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common for phthalate esters but can occur under specific conditions.
Substitution: The ester group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various esters or derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-Mono-(4-methyloctanyl)-phthalate is used as a plasticizer in the production of flexible PVC products. It is also studied for its chemical properties and reactivity in various organic synthesis reactions.
Biology and Medicine: Phthalate esters, including this compound, are studied for their potential effects on human health and the environment. Research focuses on their endocrine-disrupting properties and potential toxicity.
Industry: In addition to its use as a plasticizer, this compound may be used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of various consumer products, including toys, medical devices, and packaging materials.
Wirkmechanismus
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate primarily involves its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the plastic. In biological systems, phthalate esters can interact with hormone receptors, potentially disrupting endocrine function.
Vergleich Mit ähnlichen Verbindungen
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties.
Diisononyl phthalate (DINP): Another common plasticizer used in flexible PVC products.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility.
Uniqueness: rac-Mono-(4-methyloctanyl)-phthalate may offer specific advantages in terms of its physical properties, such as improved flexibility or reduced volatility, compared to other phthalate esters. Its unique structure may also influence its reactivity and interactions with other chemicals.
Eigenschaften
Molekularformel |
C17H24O4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XEYQNGJVRAQJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


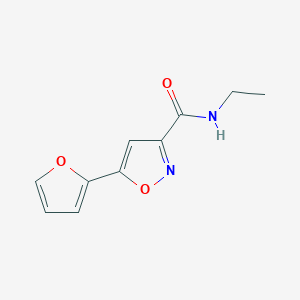
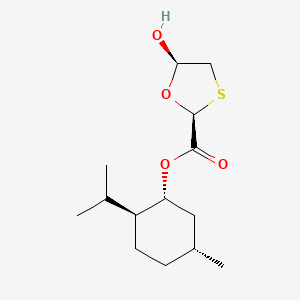
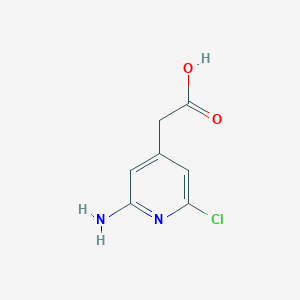



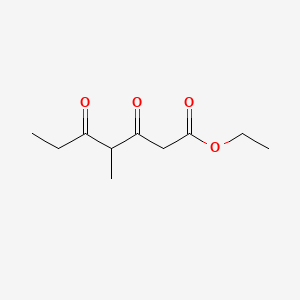
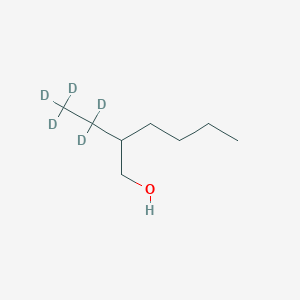
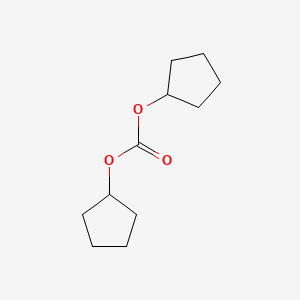
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
